Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate
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Description
Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 . It is a main product offered by BOC Sciences .
Molecular Structure Analysis
The molecular structure of Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate consists of a piperidine ring attached to a benzoate group via a carbonyl-amino linkage . The InChI Key is NHAHPKYHURIBTP-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidine derivatives, including Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate, can undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate has a density of 1.02 g/mL at 25 °C .Future Directions
properties
IUPAC Name |
ethyl 4-(piperidine-3-carbonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-15(19)11-5-7-13(8-6-11)17-14(18)12-4-3-9-16-10-12/h5-8,12,16H,2-4,9-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAHPKYHURIBTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702285 |
Source
|
Record name | Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189070-00-6 |
Source
|
Record name | Ethyl 4-[(piperidine-3-carbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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